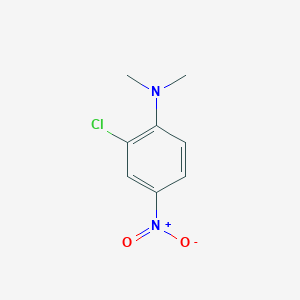
(4-(sec-Butoxy)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(sec-Butoxy)phenyl)methanamine: is an organic compound with the molecular formula C11H17NO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a sec-butoxy group at the para position
Mechanism of Action
Mode of Action
It’s possible that it may interact with its targets through mechanisms such as free radical bromination or nucleophilic substitution , but this is purely speculative and requires further investigation.
Biochemical Pathways
The biochemical pathways affected by (4-(sec-Butoxy)phenyl)methanamine are currently unknown . Understanding the biochemical pathways influenced by this compound would provide valuable insights into its potential therapeutic applications and side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(sec-Butoxy)phenyl)methanamine typically involves the reaction of 4-hydroxybenzylamine with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the sec-butoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-(sec-Butoxy)phenyl)methanamine can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenyl ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products:
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: (4-(sec-Butoxy)phenyl)methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of phenylmethanamine derivatives on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Comparison with Similar Compounds
(4-tert-Butoxyphenyl)methanamine: Similar structure but with a tert-butoxy group instead of a sec-butoxy group.
(4-methoxyphenyl)methanamine: Contains a methoxy group instead of a sec-butoxy group.
(4-ethoxyphenyl)methanamine: Contains an ethoxy group instead of a sec-butoxy group.
Comparison:
(4-tert-Butoxyphenyl)methanamine: The tert-butoxy group provides greater steric hindrance compared to the sec-butoxy group, which can affect the compound’s reactivity and interactions.
(4-methoxyphenyl)methanamine: The methoxy group is smaller and less lipophilic than the sec-butoxy group, leading to different solubility and membrane permeability properties.
(4-ethoxyphenyl)methanamine: The ethoxy group is intermediate in size and lipophilicity between the methoxy and sec-butoxy groups, resulting in distinct chemical and biological behaviors.
Properties
IUPAC Name |
(4-butan-2-yloxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9H,3,8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHRYPZJJPDUDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647297 |
Source


|
| Record name | 1-{4-[(Butan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37806-45-4 |
Source


|
| Record name | 1-{4-[(Butan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)






![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)

